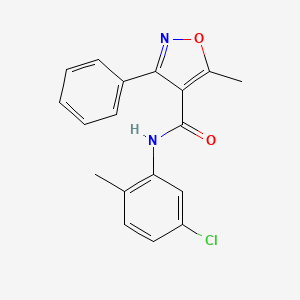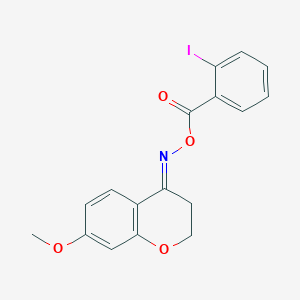
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea, also known as MMPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPU belongs to the class of urea derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and diabetes. N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been found to modulate the expression of genes involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been found to improve cognitive function and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its low toxicity and high selectivity. N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been found to be well-tolerated in animal models and has shown minimal side effects. However, one of the major limitations of using N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of novel N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been found to possess anti-viral properties and could be investigated as a potential treatment for viral infections. Finally, N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea could be studied in combination with other drugs to enhance its therapeutic effects and reduce side effects.
Conclusion
In conclusion, N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea is a promising chemical compound that has shown potential therapeutic applications in various fields of research. Its low toxicity, high selectivity, and wide range of biochemical and physiological effects make it an attractive candidate for further investigation. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic applications of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea, it is clear that this compound has the potential to make a significant impact in the field of medicine.
Méthodes De Synthèse
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methoxyaniline and 4-methoxyaniline with urea in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea in high yield and purity.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been investigated for its neuroprotective effects and its ability to improve cognitive function.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-6-11(7-9-13)16-15(18)17-12-4-3-5-14(10-12)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKNWHZLMOYOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)
![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)

